molecular formula C9H13N3O3 B6635517 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No. B6635517
M. Wt: 211.22 g/mol
InChI Key: IXLZQLPMBJRQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is also known as L-Methionine sulfoximine (MSX), and it is a potent inhibitor of glutamine synthetase. Glutamine synthetase is an enzyme that plays a crucial role in the biosynthesis of glutamine, which is an important amino acid in the body.

Mechanism of Action

The mechanism of action of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid involves the inhibition of glutamine synthetase. Glutamine synthetase catalyzes the conversion of glutamate and ammonia to glutamine. The inhibition of this enzyme by 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid results in the depletion of intracellular glutamine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
The depletion of intracellular glutamine levels by 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid can have several biochemical and physiological effects. These effects include the inhibition of protein synthesis, the alteration of energy metabolism, and the modulation of immune function. In addition, 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid has been shown to induce apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid in lab experiments is its potency as an inhibitor of glutamine synthetase. This compound can effectively deplete intracellular glutamine levels, which can provide insights into the role of glutamine in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid can be toxic to cells, and its use should be carefully monitored.

Future Directions

There are several future directions for the study of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid. One potential direction is the development of more potent inhibitors of glutamine synthetase. Another direction is the investigation of the role of glutamine in various disease states, including cancer and neurodegenerative disorders. In addition, the potential therapeutic applications of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid should be further explored.

Synthesis Methods

The synthesis of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid involves several steps. The first step is the reaction between L-methionine and chloramine-T, which results in the formation of L-methionine sulfoximine hydrochloride. This compound is then treated with sodium hydroxide to obtain L-methionine sulfoximine. The final step involves the reaction between L-methionine sulfoximine and 1-methylimidazole-4-carboxylic acid, which results in the formation of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid.

Scientific Research Applications

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid has several potential applications in scientific research. One of the major applications is in the study of glutamine metabolism. Glutamine is an important amino acid that plays a crucial role in various metabolic processes, including protein synthesis, energy production, and immune function. Glutamine synthetase is the enzyme responsible for the biosynthesis of glutamine, and its inhibition by 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid can provide insights into the role of glutamine in various physiological processes.

properties

IUPAC Name

4-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-5-7(11-6-12)9(15)10-4-2-3-8(13)14/h5-6H,2-4H2,1H3,(H,10,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLZQLPMBJRQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid

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